N-(2-cyclohexyl-2-hydroxypropyl)quinoline-6-carboxamide
Description
N-(2-cyclohexyl-2-hydroxypropyl)quinoline-6-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxypropyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(23,16-7-3-2-4-8-16)13-21-18(22)15-9-10-17-14(12-15)6-5-11-20-17/h5-6,9-12,16,23H,2-4,7-8,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHJMOZPPGEOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CC=C2)(C3CCCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxypropyl)quinoline-6-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.
Addition of the Hydroxypropyl Moiety: The hydroxypropyl group can be added through a nucleophilic substitution reaction using 2-bromo-1-propanol.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxypropyl)quinoline-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving quinoline derivatives.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxypropyl)quinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The hydroxypropyl group may enhance its solubility and bioavailability, while the cyclohexyl group can improve its binding affinity to target proteins.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: An antibiotic with a quinoline core and additional functional groups.
Uniqueness: N-(2-cyclohexyl-2-hydroxypropyl)quinoline-6-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and improved pharmacokinetic properties compared to other quinoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
